

Spectroscopic Validation of 4-Methoxy-2-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methoxy-2-nitrobenzoic acid**

Cat. No.: **B188913**

[Get Quote](#)

This guide provides a detailed comparison of the spectroscopic data for **4-Methoxy-2-nitrobenzoic acid** and its structural isomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves to validate the structure of **4-Methoxy-2-nitrobenzoic acid** and differentiate it from its isomers and related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Methoxy-2-nitrobenzoic acid**, its isomer 2-Methoxy-4-nitrobenzoic acid, and the related compound 4-Methoxybenzoic acid. This comparative data is essential for the unambiguous identification and characterization of these compounds.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are distinct, particularly in the aromatic region, due to the different substitution patterns and the electronic effects of the nitro group.

Proton Assignment	4-Methoxy-2-nitrobenzoic Acid	2-Methoxy-4-nitrobenzoic Acid	4-Methoxybenzoic Acid (in DMSO-d ₆) [1]
-COOH	Expected ~10-13 ppm (broad s)	Expected ~10-13 ppm (broad s)	~12.7 ppm (s)
-OCH ₃	Expected ~3.9-4.1 ppm (s)	Expected ~3.9-4.1 ppm (s)	3.841 ppm (s)
Aromatic H (ortho to -COOH)	Expected ~7.8-8.2 ppm	Expected ~7.8-8.2 ppm	7.932 ppm (d)
Aromatic H (ortho to -OCH ₃)	Expected ~7.0-7.3 ppm	Expected ~7.0-7.3 ppm	7.035 ppm (d)
Other Aromatic H	Expected ~7.5-7.7 ppm	Expected ~7.5-7.7 ppm	-

Note: Expected values are based on typical chemical shifts for similar aromatic compounds. The presence of the electron-withdrawing nitro group generally leads to a downfield shift of adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide detailed information about the carbon framework of each molecule, with the chemical shifts being sensitive to the electronic environment of each carbon atom.

Carbon Assignment	4-Methoxy-2-nitrobenzoic Acid	2-Methoxy-4-nitrobenzoic Acid	4-Methoxybenzoic Acid
C=O	Expected ~165-170 ppm	Expected ~165-170 ppm	~167 ppm
Ar-C (ipso, attached to -COOH)	Expected ~120-125 ppm	Expected ~120-125 ppm	~123 ppm
Ar-C (ipso, attached to -OCH ₃)	Expected ~160-165 ppm	Expected ~160-165 ppm	~163 ppm
**Ar-C (ipso, attached to -NO ₂) **	Expected ~145-150 ppm	Expected ~145-150 ppm	-
Other Aromatic C	Expected ~110-140 ppm	Expected ~110-140 ppm	~114, ~131 ppm
-OCH ₃	Expected ~56-58 ppm	Expected ~56-58 ppm	~56 ppm

Infrared (IR) Spectroscopy Data

The IR spectra reveal the presence of key functional groups. The characteristic absorption bands for the carboxylic acid, methoxy, and nitro groups are highlighted below.

Functional Group	4-Methoxy-2-nitrobenzoic Acid	4-Methoxy-3-nitrobenzoic Acid	4-Methoxybenzoic Acid
O-H stretch (Carboxylic Acid)	Expected 2500-3300 cm ⁻¹ (broad)	Present	Present
C=O stretch (Carboxylic Acid)	Expected ~1700-1725 cm ⁻¹	Present	Present
C-O stretch (Carboxylic Acid)	Expected ~1210-1320 cm ⁻¹	Present	Present
NO ₂ asymmetric stretch	Expected ~1520-1560 cm ⁻¹	Present	-
NO ₂ symmetric stretch	Expected ~1340-1360 cm ⁻¹	Present	-
C-O-C stretch (Methoxy)	Expected ~1020-1250 cm ⁻¹	Present	Present
C-H stretch (Aromatic)	Expected ~3000-3100 cm ⁻¹	Present	Present

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Ion	4-Methoxy-2-nitrobenzoic Acid	4-Methoxy-3-nitrobenzoic Acid	4-Methoxybenzoic Acid[2]
Molecular Ion [M] ⁺ •	Expected m/z 197	m/z 197	m/z 152
[M-OH] ⁺	Expected m/z 180	m/z 180	m/z 135
[M-NO ₂] ⁺	Expected m/z 151	m/z 151	-
[M-COOH] ⁺	Expected m/z 152	m/z 152	m/z 107
[M-OCH ₃] ⁺	Expected m/z 166	m/z 166	m/z 121

Experimental Protocols

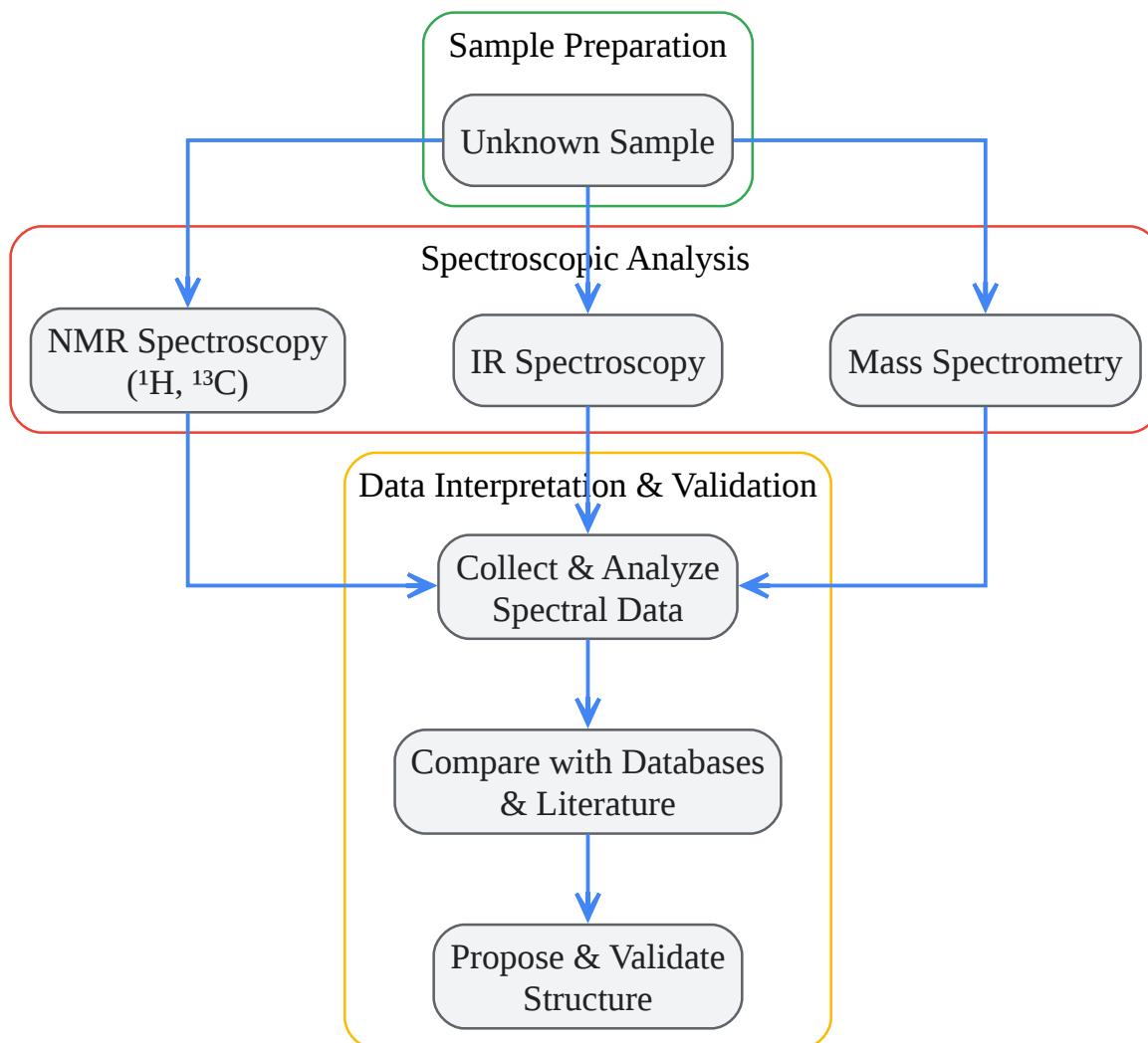
Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30-degree pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. A sufficient number of scans (typically 16 or 32) are acquired to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired using a 30-degree pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Acquisition:** A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} , with a


resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS) or liquid chromatograph (for LC-MS).
- **Ionization:** Electron Ionization (EI) at 70 eV is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow for spectroscopic validation and the key structural features of **4-Methoxy-2-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Validation.

Caption: Structure-Spectra Correlation for **4-Methoxy-2-nitrobenzoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 2. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Validation of 4-Methoxy-2-nitrobenzoic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188913#validation-of-4-methoxy-2-nitrobenzoic-acid-structure-by-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com